molecular formula C41H53F2N5O8 B12764603 benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 167486-23-9

benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B12764603
CAS No.: 167486-23-9
M. Wt: 781.9 g/mol
InChI Key: JUZBHZAPSATRCS-KVBYWJEESA-N
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Description

Benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic applications, such as its ability to modulate specific biological pathways or target disease-related proteins.

    Industry: The compound may be used in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biological pathways. The exact mechanism depends on the specific context and application, but it generally involves the formation of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate shares similarities with other carbamate derivatives, such as:
    • Ethyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
    • Methyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

167486-23-9

Molecular Formula

C41H53F2N5O8

Molecular Weight

781.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C41H53F2N5O8/c1-28(2)35(27-54-25-32-11-8-16-44-24-32)46-39(51)41(42,43)37(49)34(23-30-12-14-33(15-13-30)55-22-19-48-17-20-53-21-18-48)45-38(50)36(29(3)4)47-40(52)56-26-31-9-6-5-7-10-31/h5-16,24,28-29,34-36H,17-23,25-27H2,1-4H3,(H,45,50)(H,46,51)(H,47,52)/t34-,35-,36-/m0/s1

InChI Key

JUZBHZAPSATRCS-KVBYWJEESA-N

Isomeric SMILES

CC(C)[C@H](COCC1=CN=CC=C1)NC(=O)C(C(=O)[C@H](CC2=CC=C(C=C2)OCCN3CCOCC3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)(F)F

Canonical SMILES

CC(C)C(COCC1=CN=CC=C1)NC(=O)C(C(=O)C(CC2=CC=C(C=C2)OCCN3CCOCC3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)(F)F

Origin of Product

United States

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